N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and coupling with the trifluoromethyl-substituted phenyl group.
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Furan Synthesis: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF (Tetrahydrofuran) or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic).
Furan Derivatives: Compounds containing the furan ring, such as furosemide (a diuretic) and nitrofurantoin (an antibiotic).
Trifluoromethyl-Substituted Compounds: Compounds with a trifluoromethyl group, such as fluoxetine (an antidepressant) and celecoxib (an anti-inflammatory drug).
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a thiophene ring, a furan ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H18F3NO3S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H18F3NO3S/c21-20(22,23)14-6-3-13(4-7-14)5-10-19(26)24-12-15(25)16-8-9-17(27-16)18-2-1-11-28-18/h1-4,6-9,11,15,25H,5,10,12H2,(H,24,26) |
InChI Key |
CQWNTEGVYLPEFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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